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molecular formula C11H16O3 B8673120 2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester CAS No. 119137-76-7

2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester

Cat. No. B8673120
M. Wt: 196.24 g/mol
InChI Key: CONROKZEFXQQKS-UHFFFAOYSA-N
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Patent
US04888431

Procedure details

Sodium hydride (18.1 mmol, 543 mg of an 80% dispersion in mineral oil) was washed with 2×5 mL of petroleum ether under nitrogen, then it was dried and trimethylsulfoxonium iodide (3.99 g, 18.1 mmol) was added to the flask followed by 21.6 mL dimethylsulfoxide added dropwise. Next, a solution of 6-oxo-1-cyclohexeneacetic acid ethyl ester (2.90 g, 17.3 mmol) was added dropwise as a solution in 4.5 mL of dimethylsulfoxide as the reaction mixture was cooled with a water bath. After the addition, the reaction mixture was stirred at room temperature for 1.5 hours then poured into 80 mL of cold water and extracted with 4×60 mL of ether. The extracts were combined, washed with 80 mL of brine, dried over magnesium sulfate and concentrated affording 2.4 g (13.2 mmol, 73% yield) of the title compound as a yellow oil.
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
6-oxo-1-cyclohexeneacetic acid ethyl ester
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
21.6 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]1[C:17](=[O:18])[CH2:16][CH2:15][CH2:14][CH:13]=1)[CH3:8].O>CS(C)=O>[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]12[CH2:2][CH:13]1[CH2:14][CH2:15][CH2:16][C:17]2=[O:18])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Two
Name
6-oxo-1-cyclohexeneacetic acid ethyl ester
Quantity
2.9 g
Type
reactant
Smiles
C(C)OC(CC1=CCCCC1=O)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
21.6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (18.1 mmol, 543 mg of an 80% dispersion in mineral oil) was washed with 2×5 mL of petroleum ether under nitrogen
CUSTOM
Type
CUSTOM
Details
it was dried
ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with a water bath
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with 4×60 mL of ether
WASH
Type
WASH
Details
washed with 80 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(CC12C(CCCC2C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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